molecular formula C8H22OSi2 B1583993 1,3-Diethyltetramethyldisiloxane CAS No. 2295-17-2

1,3-Diethyltetramethyldisiloxane

Cat. No. B1583993
CAS RN: 2295-17-2
M. Wt: 190.43 g/mol
InChI Key: XODWWDLLPURTOQ-UHFFFAOYSA-N
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Description

1,3-Diethyltetramethyldisiloxane is a chemical compound with the molecular formula C8H22OSi2 . It has an average mass of 190.431 Da and a monoisotopic mass of 190.120911 Da . The compound is used for research and development purposes .


Synthesis Analysis

The synthesis of 1,3-Diethyltetramethyldisiloxane involves a multi-step reaction . The process includes the use of tetrahydrofuran under an inert atmosphere at 20°C, followed by a reaction period of 2 hours at the same temperature . The mixture is then subjected to a 20-hour reaction at -40°C under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 1,3-Diethyltetramethyldisiloxane can be analyzed using techniques such as X-ray crystallography . This method allows for the determination of the three-dimensional molecular structure of small molecule compounds at atomic resolution .


Chemical Reactions Analysis

The chemical reactions involving 1,3-Diethyltetramethyldisiloxane can be analyzed using principles of chemical reactor analysis . This involves understanding the rate equations, coupled reactions, and the effects of transport phenomena .


Physical And Chemical Properties Analysis

1,3-Diethyltetramethyldisiloxane has a density of 0.8±0.1 g/cm3, a boiling point of 144.6±8.0 °C at 760 mmHg, and a vapour pressure of 6.4±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 36.6±3.0 kJ/mol and a flash point of 33.5±18.8 °C .

Scientific Research Applications

Copolymerization Processes

  • End group analysis of copolymers synthesized through the catalyzed hydrosilylation of α,ω-dienes and 1,3-dihydridotetramethyldisiloxane reveals the presence of dimethylsiloxy and alkyl end groups, indicating the catalyst's role in facilitating hydrosilylation and isomerization of terminal alkenes (Sargent & Weber, 1999).

Material Synthesis and Characterization

  • Linear and cyclic siloxanes functionalized with polar groups by thiol-ene addition are synthesized and characterized, displaying amphiphilic character and potential as solvent-free liquid electrolytes (Turcan-Trofin et al., 2019).
  • Novel 1,3-diphenyldisiloxanes are synthesized, providing insights into their structural features and potential as building blocks for silsesquioxanes (Seto et al., 2003).

Chemical Reactions and Catalysis

  • The use of 1,1,3,3-tetramethyldisiloxane (TMDS) as a reducing reagent in Au/TiO2-catalyzed hydrosilylation of carbonyl compounds is studied, highlighting its enhanced reactivity and application in double hydrosilylation (Vasilikogiannaki et al., 2014).
  • IR and UV laser-induced processes of 1,3-diethyldisiloxane are investigated for the chemical vapor deposition of nanotextured hydridoalkylsilicones, demonstrating different mechanisms leading to varied solid film compositions (Urbanova et al., 2001).

Safety And Hazards

1,3-Diethyltetramethyldisiloxane is classified as a flammable liquid and vapor . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include keeping the compound away from heat, sparks, open flames, and other ignition sources . Protective clothing, gloves, and eye/face protection should be worn when handling the compound .

properties

IUPAC Name

ethyl-[ethyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODWWDLLPURTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(C)O[Si](C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344223
Record name 1,3-DIETHYLTETRAMETHYLDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyltetramethyldisiloxane

CAS RN

2295-17-2
Record name 1,3-DIETHYLTETRAMETHYLDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diethyl-1,1,3,3-tetramethyl-disiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Motoyama, K Ohnishi, H Shibuya… - Asian Journal of …, 2023 - Wiley Online Library
Combination of Karstedt's catalyst or Pt(dba) 2 [dba: dibenzylideneacetone] with activated carbon was found to be an efficient catalyst system for the arene hydrogenation of a variety of …
Number of citations: 2 onlinelibrary.wiley.com
M McClelland, LLP Neustadt - 2011 - researchgate.net
(57) ABSTRACT A method and system for treating a dielectric? lm on a plu rality of substrates includes disposing the plurality of sub strates in a batch processing system, the dielectric? …
Number of citations: 0 www.researchgate.net
I Yilgör - Silicon Compounds: Silanes and Silicones, 2013 - researchgate.net
Polyorganosiloxanes, commonly referred to as silicone or siloxane polymers, form one of the most interesting classes of macromolecular systems [1-4]. The repeating unit of …
Number of citations: 0 www.researchgate.net

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